Superior MPO Inhibition vs AZD5904
3-Chlorobenzofuro[2,3-b]pyridine exhibits an MPO IC50 of 26 nM in an aminophenyl fluorescein-based chlorination activity assay [1]. This represents a 5.4-fold improvement in potency over the known irreversible MPO inhibitor AZD5904 (IC50 = 140 nM), which has been evaluated in clinical trials for inflammatory conditions . The target compound achieves low nanomolar inhibition without requiring the complex irreversible binding mechanism characteristic of AZD5904, suggesting a distinct mode of action that may be advantageous for probe development.
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | AZD5904: 140 nM |
| Quantified Difference | 5.4-fold greater potency (lower IC50) |
| Conditions | Aminophenyl fluorescein assay; 10 min incubation followed by NaCl addition [1] |
Why This Matters
For researchers developing MPO-targeted therapies for cardiovascular or inflammatory diseases, the 5.4-fold potency advantage of 3-Chlorobenzofuro[2,3-b]pyridine over a clinically evaluated benchmark compound provides a stronger starting point for hit-to-lead optimization and may reduce the required dosing for in vivo proof-of-concept studies.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429). MPO Inhibition Data: IC50 = 26 nM. View Source
